
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is a synthetic organic compound that features a bromine atom, a trimethylsilyl group, and an indazole core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole typically involves the following steps:
Protection: The use of a trimethylsilyl group to protect reactive sites during subsequent reactions.
Etherification: The formation of an ether linkage with 2-(trimethylsilyl)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for drug development and pharmaceutical research.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trimethylsilyl group can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is unique due to its indazole core, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrazole or pyrrolo[2,3-b]pyridine cores. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H19BrN2OSi |
|---|---|
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
2-[(3-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3 |
Clé InChI |
BDXWQGYPJDGLTL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


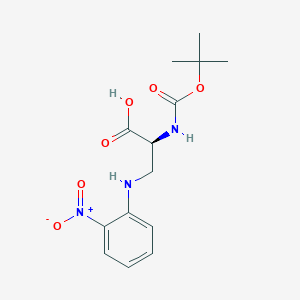
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
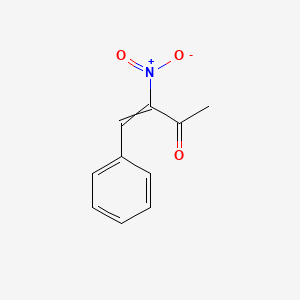
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

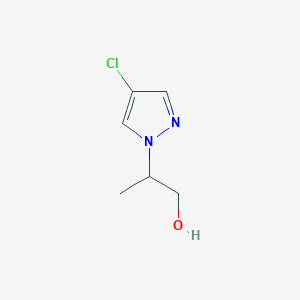

![2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)
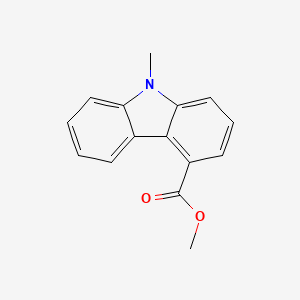
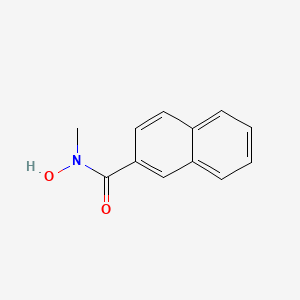
![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
